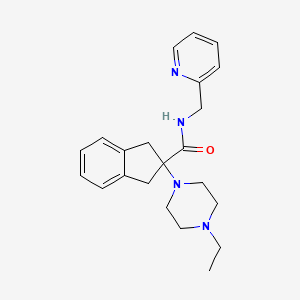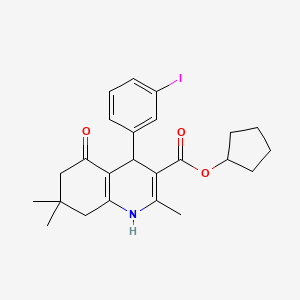
N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as SNC80, is a synthetic opioid compound that has been extensively studied for its potential therapeutic applications. This compound is a highly selective agonist for the delta opioid receptor, which is one of the three major types of opioid receptors in the human body. Delta opioid receptors are primarily located in the brain and spinal cord, and they play a role in pain perception, mood regulation, and addiction.
作用機序
N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide acts as a highly selective agonist for the delta opioid receptor, which is primarily located in the brain and spinal cord. When N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide binds to the delta opioid receptor, it activates a signaling pathway that leads to the inhibition of pain signals and the release of endogenous opioids, such as enkephalins. This mechanism of action is distinct from that of traditional opioid drugs, which primarily act on the mu opioid receptor and can produce negative side effects such as respiratory depression and physical dependence.
Biochemical and Physiological Effects:
In addition to its analgesic effects, N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have a variety of other biochemical and physiological effects. For example, N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its potential as a treatment for addiction and mood disorders. Additionally, N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have anti-inflammatory effects, which may be relevant to its potential therapeutic applications in the treatment of pain and inflammation.
実験室実験の利点と制限
One major advantage of N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide as a research tool is its high selectivity for the delta opioid receptor, which allows researchers to study the specific effects of delta opioid receptor activation without interference from other opioid receptors. Additionally, N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have minimal negative side effects in animal studies, which makes it a safer alternative to traditional opioid drugs for use in laboratory experiments. However, one limitation of N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are many potential future directions for research on N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide and its potential therapeutic applications. One area of interest is the development of new formulations of N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide that improve its solubility and bioavailability, which could make it a more practical drug for clinical use. Additionally, further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide in the treatment of pain, addiction, and mood disorders. Finally, there is a need for more research on the long-term effects of N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide use, particularly in terms of its potential for physical dependence and addiction.
合成法
N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of 2,5-dimethylphenylacetic acid with methylsulfonyl chloride to form the corresponding acid chloride, which is then reacted with piperidine to form N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide. This synthesis method has been optimized to produce high yields of pure N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide with minimal side products.
科学的研究の応用
N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain, addiction, and mood disorders. In animal studies, N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to have potent analgesic effects without producing the negative side effects associated with traditional opioid drugs, such as respiratory depression and physical dependence. Additionally, N-(2,5-dimethylphenyl)-1-(methylsulfonyl)-4-piperidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for drug addiction.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-11-4-5-12(2)14(10-11)16-15(18)13-6-8-17(9-7-13)21(3,19)20/h4-5,10,13H,6-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGRHYQOXNPWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,3-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138322.png)
![N-(3-methoxypropyl)-N'-[3-(methylthio)propyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5138328.png)
![N~2~-(4-chlorobenzyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5138333.png)
![N-({[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138338.png)
![ethyl (5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5138356.png)
![isopropyl 4-[4-(acetyloxy)-3-methoxyphenyl]-7-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5138357.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5138364.png)
![2-{4-[6-(6-carboxy-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1H-benzimidazol-2-yl]phenyl}-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5138377.png)



![2-[(4-hydroxyphenyl)imino]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B5138410.png)
![methyl 5-oxo-5-(4-{3-oxo-3-[(3-pyridinylmethyl)amino]propyl}-1-piperidinyl)pentanoate](/img/structure/B5138414.png)
![N-benzyl-1-cyclopropyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5138429.png)